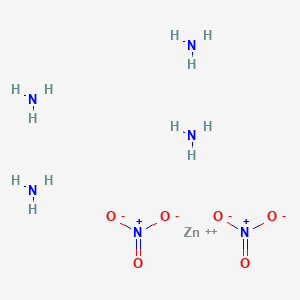
1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone is a deuterated analog of 1-(4-fluorophenyl)ethanone Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms at specific positions in the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone typically involves the deuteration of 1-(4-fluorophenyl)ethanone. This can be achieved through catalytic hydrogen-deuterium exchange reactions. Common catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2). The reaction is carried out under deuterium gas (D2) at elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the presence of deuterium atoms.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the metabolic stability of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered compared to its non-deuterated counterpart. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)ethanone: The non-deuterated analog, commonly used in various chemical reactions and studies.
1-(2,3,5,6-Tetrachloro-4-fluorophenyl)ethanone: A chlorinated analog with different chemical properties and applications.
1-(4-Bromophenyl)ethanone: A brominated analog used in halogenation studies.
Uniqueness: 1-(2,3,5,6-Tetradeuterio-4-fluorophenyl)ethanone is unique due to the presence of deuterium atoms, which impart distinct properties such as enhanced metabolic stability and altered reaction kinetics. These characteristics make it valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H7FO |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D |
Clave InChI |
ZDPAWHACYDRYIW-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])F)[2H] |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)
![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)





![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
